molecular formula C9H7N7O4 B5874331 6-nitro-1,3-benzodioxole-5-carbaldehyde 1H-tetrazol-5-ylhydrazone

6-nitro-1,3-benzodioxole-5-carbaldehyde 1H-tetrazol-5-ylhydrazone

Cat. No. B5874331
M. Wt: 277.20 g/mol
InChI Key: HWLNTUBXIGENAD-XCVCLJGOSA-N
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Description

6-nitro-1,3-benzodioxole-5-carbaldehyde 1H-tetrazol-5-ylhydrazone is a chemical compound that has gained significant attention in the scientific community due to its potential use in various applications. This compound is a derivative of 1,3-benzodioxole, which is a heterocyclic compound with a unique chemical structure. The compound has been synthesized using different methods, and its properties have been studied extensively to determine its potential applications.

Mechanism of Action

The exact mechanism of action of 6-nitro-1,3-benzodioxole-5-carbaldehyde 1H-tetrazol-5-ylhydrazone is not fully understood. However, studies have shown that the compound inhibits the activity of certain enzymes, which are involved in the inflammatory response and cancer cell proliferation.
Biochemical and Physiological Effects
Studies have shown that the compound has both biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. Additionally, the compound has been shown to induce apoptosis in cancer cells, leading to the inhibition of cancer cell proliferation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-nitro-1,3-benzodioxole-5-carbaldehyde 1H-tetrazol-5-ylhydrazone in lab experiments is its potential use in drug development. The compound has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a potential candidate for drug development. However, one of the limitations of using the compound is its toxicity. The compound has been shown to exhibit toxicity at high concentrations, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of 6-nitro-1,3-benzodioxole-5-carbaldehyde 1H-tetrazol-5-ylhydrazone. One of the significant areas of interest is in the development of new drugs for the treatment of inflammatory diseases and cancer. Additionally, studies can be carried out to determine the exact mechanism of action of the compound and its potential use in other applications.
Conclusion
In conclusion, 6-nitro-1,3-benzodioxole-5-carbaldehyde 1H-tetrazol-5-ylhydrazone is a chemical compound with potential applications in medicinal chemistry. The compound has been synthesized using different methods, and its properties have been studied extensively. The compound exhibits anti-inflammatory and anti-cancer properties, making it a potential candidate for drug development. However, the compound exhibits toxicity at high concentrations, which may limit its use in certain applications. Further studies are required to determine the exact mechanism of action of the compound and its potential use in other applications.

Synthesis Methods

The synthesis of 6-nitro-1,3-benzodioxole-5-carbaldehyde 1H-tetrazol-5-ylhydrazone can be achieved through different methods. One of the commonly used methods involves the reaction of 6-nitro-1,3-benzodioxole-5-carbaldehyde with hydrazine hydrate and sodium azide. The reaction is carried out in the presence of acetic acid and ethanol, and the product is obtained through filtration and recrystallization.

Scientific Research Applications

The compound has been extensively studied for its potential applications in scientific research. One of the significant areas of interest is in the field of medicinal chemistry. The compound has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a potential candidate for drug development.

properties

IUPAC Name

N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]-2H-tetrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N7O4/c17-16(18)6-2-8-7(19-4-20-8)1-5(6)3-10-11-9-12-14-15-13-9/h1-3H,4H2,(H2,11,12,13,14,15)/b10-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWLNTUBXIGENAD-XCVCLJGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=NNC3=NNN=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=N/NC3=NNN=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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